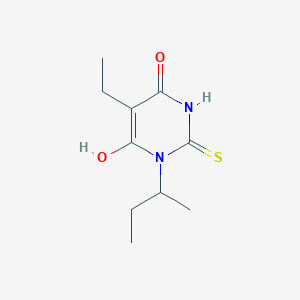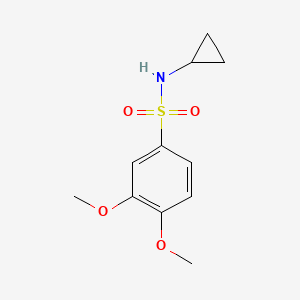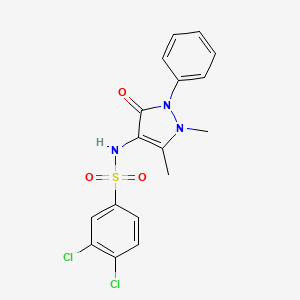
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, also known as PZQ, is a chemical compound that has been extensively studied for its therapeutic potential in the treatment of parasitic infections. PZQ is a member of the pyrimidine family of compounds and has been shown to be effective against a wide range of parasitic infections, including schistosomiasis, which is caused by the Schistosoma parasite.
Mécanisme D'action
The exact mechanism of action of 3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, but it is believed to work by selectively targeting the nervous system of the parasite. This compound binds to specific receptors on the surface of the parasite, causing a rapid contraction of the parasite's muscles and leading to paralysis and death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the parasite, including inhibition of glucose uptake and metabolism, disruption of calcium homeostasis, and alteration of the parasite's membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is its broad-spectrum activity against a wide range of parasitic infections. However, one limitation is that it can be difficult to obtain pure samples of this compound for use in laboratory experiments, and its solubility can also be a challenge.
Orientations Futures
There are a number of potential future directions for research on 3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, including:
1. Development of new formulations of this compound that are more effective and easier to administer.
2. Investigation of the potential use of this compound in the treatment of other parasitic infections, such as malaria and leishmaniasis.
3. Study of the potential use of this compound in combination with other drugs to enhance its effectiveness.
4. Investigation of the molecular mechanisms underlying the action of this compound, with the aim of identifying new targets for drug development.
5. Development of new methods for synthesizing this compound that are more efficient and cost-effective.
Méthodes De Synthèse
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be synthesized using a variety of methods, including condensation reactions and nucleophilic substitution reactions. One common method involves the reaction of 2-mercapto-4(3H)-pyrimidinone with butyl bromide and ethyl iodide in the presence of a strong base such as potassium hydroxide.
Applications De Recherche Scientifique
3-sec-butyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been extensively studied for its therapeutic potential in the treatment of parasitic infections, particularly schistosomiasis. Schistosomiasis is a debilitating disease that affects millions of people worldwide, particularly in developing countries. This compound has been shown to be highly effective against all forms of schistosomiasis, including acute and chronic infections.
Propriétés
IUPAC Name |
1-butan-2-yl-5-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)12-9(14)7(5-2)8(13)11-10(12)15/h6,14H,4-5H2,1-3H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKQTBBISRILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)

![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)
